N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often carried out under mild conditions using a variety of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the amide group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the phenyl ring.
Scientific Research Applications
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyltetrazol-5-yl)trinitroacetimidamide: This compound also features a tetrazole ring and has applications in high-energy materials.
AZD9291 (Osimertinib): A pharmaceutical compound with a similar structural motif used in cancer treatment.
Uniqueness
N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide is unique due to its specific combination of a tetrazole ring and a prop-2-enamide moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[4-(1-methyltetrazol-5-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-3-10(17)12-9-6-4-8(5-7-9)11-13-14-15-16(11)2/h3-7H,1H2,2H3,(H,12,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGLTKSYBAEMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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